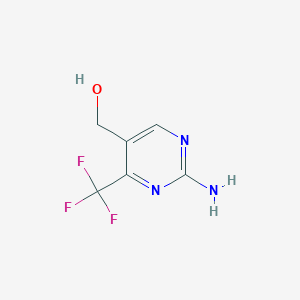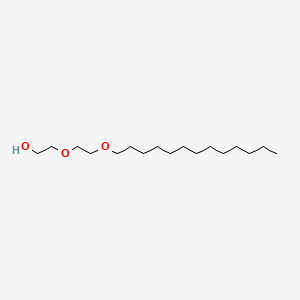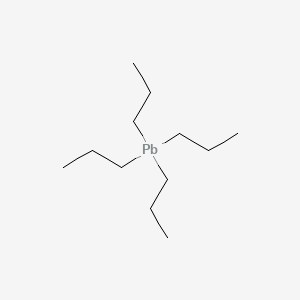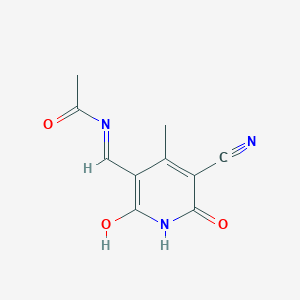
2,6-Di-sec-butyl-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-sec-butyl-aniline is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of aniline, where two sec-butyl groups are attached to the 2 and 6 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butyl-aniline typically involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Di-sec-butyl-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Applications De Recherche Scientifique
2,6-Di-sec-butyl-aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,6-Di-sec-butyl-aniline involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to oxidizing agents, forming reactive intermediates. In reduction reactions, it accepts electrons from reducing agents, converting to more stable forms. The pathways involved include electron transfer and radical formation, which are crucial in determining the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylaniline: Similar in structure but with tert-butyl groups instead of sec-butyl groups.
2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.
2,6-Diethyl-aniline: Contains ethyl groups at the 2 and 6 positions.
Comparison: 2,6-Di-sec-butyl-aniline is unique due to the presence of sec-butyl groups, which provide steric hindrance and influence its reactivity compared to other similar compounds. The sec-butyl groups also affect the compound’s physical properties, such as boiling point and solubility, making it distinct in its applications and behavior in chemical reactions.
Propriétés
Numéro CAS |
21155-53-3 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
2,6-di(butan-2-yl)aniline |
InChI |
InChI=1S/C14H23N/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11H,5-6,15H2,1-4H3 |
Clé InChI |
GCTRPALYLKYZIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=C(C(=CC=C1)C(C)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



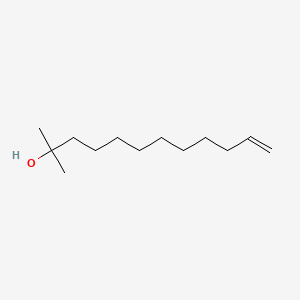
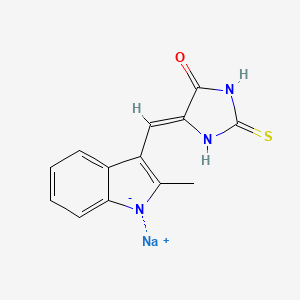
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
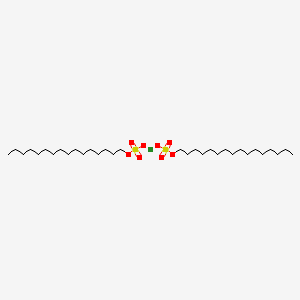

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[[4-chloro-6-[[5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt](/img/structure/B13733045.png)
